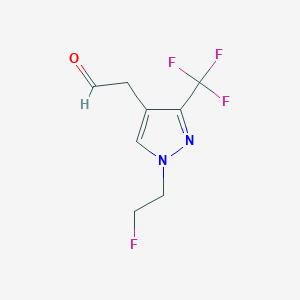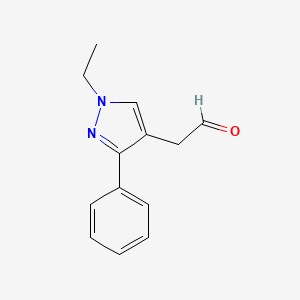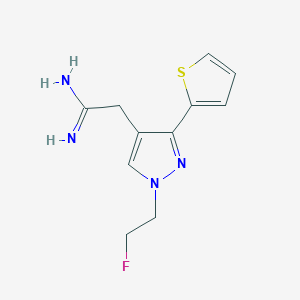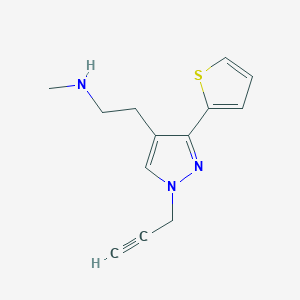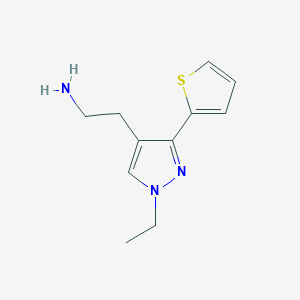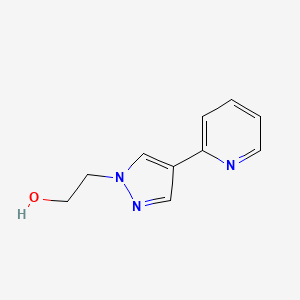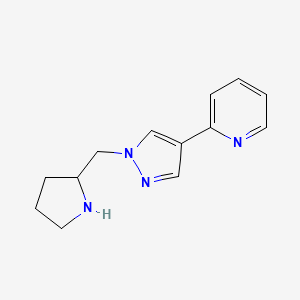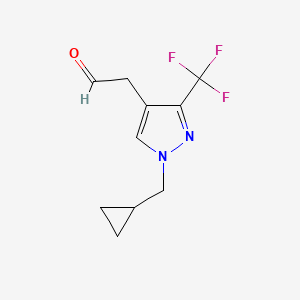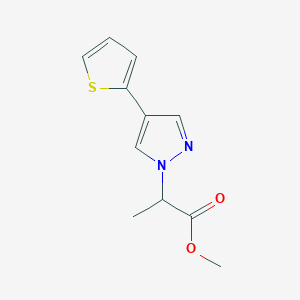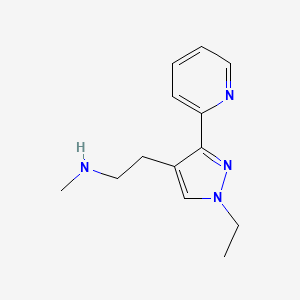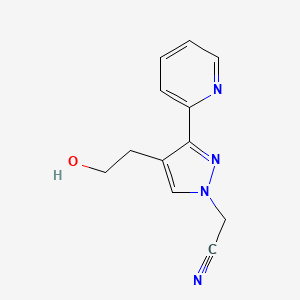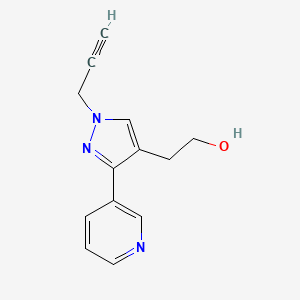
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, also known as DFPC, is a small molecule that has been studied for its potential use in scientific research applications. DFPC is a member of the pyrazole family of compounds and is a derivative of the 5-carboximidamide group. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments. The aim of
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
Antifungal Activity : Synthesis of novel compounds related to 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide showed significant antifungal activity against various phytopathogenic fungi. A study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibited higher antifungal activity against several phytopathogenic fungi than the reference compound, boscalid (Du et al., 2015).
Antibacterial and Antioxidant Activities : Novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety, closely related to the chemical structure , demonstrated significant antibacterial activities against Gram-positive and negative strains. These compounds also showed notable antioxidant activities (Kitawat & Singh, 2014).
pH Measurement Applications in Biological Media
- pH Measurement in Biological Media : A series of trifluoromethylazoles, structurally related to the compound of interest, were evaluated for their potential use in measuring pH in biological media by 19F NMR spectroscopy. The study involved the determination of pKa values of various trifluoromethyl heterocycles, providing insights into their applicability for pH measurement in biological contexts (Jones et al., 1996).
Chemical Structure and Molecular Docking Studies
Molecular Structure Analysis : The structural analysis of N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, which shares a similar core structure, revealed insights into the pi-electron density distribution and conformational aspects of these types of compounds. This information is crucial for understanding the chemical behavior and potential applications of such compounds (Kettmann et al., 2004).
Molecular Docking for Antimicrobial Activities : New series of pyrazole derivatives underwent molecular docking studies for the inhibition of E. coli MurB enzyme. The synthesized compounds, structurally similar to 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, showed a minimum binding energy and good affinity towards the active pocket of the enzyme, comparable with the standard drug Ciproflaxin. This suggests their potential as effective antimicrobial agents (Bhat et al., 2016).
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N6/c10-9(11)17-7(8(12)13)3-5(16-17)6-4-14-1-2-15-6/h1-4,9H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAXPYIADNBDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



